

# The Discovery and Developmental History of 2C-B-Fly: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



Authored For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth examination of the discovery, synthesis, and pharmacological profile of 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine, commonly known as **2C-B-Fly**. First synthesized and described in the mid-1990s as a conformationally restricted analog of the psychedelic phenethylamine 2C-B, **2C-B-Fly** has been a subject of interest in medicinal chemistry and pharmacology for its potent interactions with serotonin receptors. This document details the historical context of its development, presents its receptor binding affinity and functional activity, outlines the experimental protocols for its synthesis and pharmacological evaluation, and visualizes its primary signaling pathway.

### **Introduction and Historical Context**

The development of **2C-B-Fly** is rooted in the structure-activity relationship (SAR) studies of psychedelic phenethylamines, a field significantly advanced by the work of Alexander Shulgin. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), was first synthesized by Shulgin in 1974.[2][3][4] In an effort to understand the optimal conformation for receptor binding, researchers sought to create more rigid analogs of these flexible phenethylamine molecules.



**2C-B-Fly** was first formally described in the scientific literature in 1995 by a team at Purdue University led by David E. Nichols, with Aaron Phillip Monte as a key contributor.[5][6] Their work focused on creating dihydrobenzofuran analogs of hallucinogens to model the active binding conformations of the methoxy groups present in compounds like 2C-B.[7] By cyclizing the 2- and 5-position methoxy groups into dihydrofuran rings, they created a more conformationally restricted molecule.[7][8] This structural constraint was hypothesized to enhance binding affinity and potency at target receptors. Following its initial synthesis and evaluation, **2C-B-Fly** was also assessed by Alexander Shulgin.[6] It later appeared on the designer drug market in the mid-2000s.[7]

## **Chemical and Pharmacological Profile**

**2C-B-Fly** is classified as a psychedelic of the phenethylamine and benzodihydrodifuran classes.[9] Its full chemical name is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine.[6]

# **Receptor Binding and Functional Activity**

**2C-B-Fly** is a potent agonist at several serotonin (5-HT) receptors, which are the primary targets for classic psychedelic compounds.[6][10] Its psychedelic effects are believed to be primarily mediated through its action as a partial agonist at the 5-HT2A receptor.[10][11] It also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[6][11] Unusually for a 2C-x compound, it also shows significant affinity for the 5-HT1D receptor.[6] The table below summarizes the available quantitative pharmacological data for **2C-B-Fly**.



| Compound                 | Receptor/Assa<br>y | Ki (nM) | EC50 (nM) | Emax (% of 5-<br>HT) |
|--------------------------|--------------------|---------|-----------|----------------------|
| 2C-B-Fly                 | Human 5-HT2A       | 11[12]  | -         | -                    |
| 5-HT2C (Gq/11)           | 0.36               | >90%    |           |                      |
| 5-HT2C (Gz)              | 2.9                | >90%    | _         |                      |
| 5-HT2C (β-<br>arrestin1) | -                  | 42%     | _         |                      |
| 5-HT2C (β-<br>arrestin2) | -                  | 57%     |           |                      |
| For Comparison           |                    |         | _         |                      |
| 2C-B                     | Human 5-HT2A       | 8.6[12] | -         | -                    |

Note: A complete binding affinity profile for **2C-B-Fly** across all relevant serotonin receptor subtypes is not readily available in peer-reviewed literature. Data for 5-HT2C functional activity is from a broad signaling study and presented to illustrate its potent and efficacious activation of Gq-protein pathways at this receptor subtype.[13]

# Experimental Protocols Synthesis of 2C-B-Fly

The synthesis of **2C-B-Fly** involves a multi-step process starting from the formation of the key intermediate, the tetrahydrobenzodifuran core, followed by the addition of the ethylamine side chain and subsequent bromination. The general procedure is based on the methods described by Monte et al. (1996).[7][8]

Step 1: Synthesis of the Tetrahydrobenzo[1,2-b;4,5-b']difuran Core The synthesis begins with commercially available 1,4-bis(2-hydroxyethoxy)-benzene, which is cyclized to form the tetrahydrobenzo[1,2-b;4,5-b']difuran heterocyclic nucleus. This procedure is based on previously published methods cited in the primary literature.[8]

Step 2: Formylation of the Core The tetrahydrobenzodifuran core is formylated to introduce an aldehyde group at the 4-position, creating 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.







Step 3: Henry Condensation (Nitroaldol Reaction) The resulting aldehyde is reacted with nitroethane in a Henry condensation reaction to yield the corresponding nitroalkene, 1-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-nitropropene. Catalysts such as ammonium acetate are typically used for this reaction.[14]

Step 4: Reduction of the Nitroalkene The nitroalkene is then reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran, is used to convert the nitro group to an amine, yielding 2C-H-Fly (2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine).[8]

Step 5: Aromatic Bromination The final step is the selective bromination of the aromatic ring at the 8-position. This is achieved by reacting 2C-H-Fly with a brominating agent, such as elemental bromine in acetic acid, to yield the final product, **2C-B-Fly**.[5][8]

Workflow for the Synthesis of 2C-B-Fly





Click to download full resolution via product page

A generalized workflow for the synthesis of **2C-B-Fly**.

## Radioligand Binding Assay for 5-HT2A Receptor Affinity

The binding affinity of **2C-B-Fly** for the 5-HT2A receptor is determined using a competitive radioligand binding assay. This protocol is a representative method based on standard practices for this type of analysis.

#### 1. Materials and Reagents:



- Receptor Source: Membrane homogenates from rat frontal cortex or from a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.
- Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.
- Test Compound: **2C-B-Fly** hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration (e.g., 1-10 μM) of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin or M100907).
- Instrumentation: Filtration apparatus (e.g., Brandel or Millipore harvester), glass fiber filters (e.g., GF/B or GF/C), and a liquid scintillation counter.
- 2. Membrane Preparation:
- Tissue is homogenized in ice-cold lysis buffer.
- The homogenate is centrifuged at low speed to remove nuclei and debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed, resuspended in fresh buffer, and stored at -80 °C. Protein concentration is determined using a standard assay (e.g., BCA).
- 3. Assay Procedure:
- The assay is performed in a 96-well plate format.
- To each well, the following are added in order: assay buffer, a fixed concentration of [3H]ketanserin (typically near its Kd value), and varying concentrations of the unlabeled test compound (2C-B-Fly).
- Control wells are included for total binding (no competing ligand) and non-specific binding (with a saturating concentration of a non-labeled antagonist).

### Foundational & Exploratory





- The receptor membrane preparation is added to initiate the binding reaction.
- The plate is incubated (e.g., 60 minutes at 30-37 °C) to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Filters are washed multiple times with ice-cold buffer.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- 4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay





Click to download full resolution via product page

A typical workflow for a competitive radioligand binding assay.

# **Mechanism of Action and Signaling Pathways**

The primary psychological effects of **2C-B-Fly** are mediated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[9] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.

Canonical Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor couples to the Gq/11 protein. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and







diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream protein targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, leading to changes in gene expression and neuronal excitability. This pathway is strongly associated with the psychedelic effects of 5-HT2A agonists.

Non-Canonical  $\beta$ -Arrestin Pathway: In addition to G-protein signaling, 5-HT2A receptors can also signal through a G-protein-independent pathway involving  $\beta$ -arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs),  $\beta$ -arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, effectively turning off the G-protein signal. However,  $\beta$ -arrestin can also act as a scaffold for other signaling proteins, initiating a distinct wave of cellular responses, including the activation of the ERK/MAPK pathway. The balance between Gq and  $\beta$ -arrestin pathway activation is a key aspect of "functional selectivity" or "biased agonism," where different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over the other.

5-HT2A Receptor Signaling Cascade





Click to download full resolution via product page

Signaling pathways activated by **2C-B-Fly** at the 5-HT2A receptor.

## Conclusion

**2C-B-Fly** represents a significant development in the rational design of psychedelic compounds. Born from the systematic exploration of the structure-activity relationships of phenethylamines, its creation by Monte and Nichols provided a valuable tool for probing the conformational requirements of serotonin receptor activation. Its rigid structure, potent affinity for 5-HT2 receptors, and subsequent evaluation have contributed to a deeper understanding of serotonergic pharmacology. The detailed methodologies for its synthesis and in vitro evaluation outlined in this guide serve as a foundation for further research into this and related compounds, aiding in the ongoing exploration of their therapeutic potential and mechanisms of action.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2C-B-FLY Wikipedia [en.wikipedia.org]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monographs [cfsre.org]
- 9. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [The Discovery and Developmental History of 2C-B-Fly: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122744#discovery-and-history-of-2c-b-fly-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com